molecular formula C13H16N2O2 B12602901 2,5-Diazaspiro[3.4]octan-1-one, 2-(4-methoxyphenyl)-, (4R)-

2,5-Diazaspiro[3.4]octan-1-one, 2-(4-methoxyphenyl)-, (4R)-

Cat. No.: B12602901
M. Wt: 232.28 g/mol
InChI Key: UCKDFFJYLLLAAJ-CYBMUJFWSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Structural Classification of Diazaspiro Compounds

Diazaspiro compounds are classified by the size and arrangement of their constituent rings, as well as the position of nitrogen atoms within the scaffold. The target molecule, 2,5-diazaspiro[3.4]octan-1-one, features a 3-membered cyclohexane ring fused to a 4-membered piperidone ring via a shared spiro carbon (Figure 1). The numbering system assigns priority to the larger ring, with the nitrogen atoms occupying the 2- and 5-positions relative to the spiro center.

Table 1: Representative Diazaspiro Scaffolds and Their Ring Systems

Compound Class Ring Sizes Nitrogen Positions Key Features
2,5-Diazaspiro[3.4]octan-1-one [3.4] 2, 5 Bicyclic, ketone functionality
Spiroindoline alkaloids [3.3] 1, 4 Indole fusion, natural products
Diazaspiro[4.5]decanes [4.5] 3, 7 Macrocyclic, synthetic derivatives

The presence of two nitrogen atoms introduces hydrogen-bonding capabilities and modulates electron density across the spiro system. In 2,5-diazaspiro[3.4]octan-1-one, the ketone at position 1 further enhances polarity, influencing solubility and reactivity. Comparative studies of related scaffolds, such as spirocyclic iridoid alkaloids from Plumeria rubra, highlight how ring size dictates conformational flexibility and biological activity.

Nomenclature and Stereochemical Considerations of (4R)-Configuration

The IUPAC nomenclature for spiro compounds follows a hierarchical approach, prioritizing ring sizes and substituent positions. For 2,5-diazaspiro[3.4]octan-1-one, the base name "spiro[3.4]octan-1-one" indicates an 8-membered system comprising 3- and 4-membered rings, with a ketone at position 1. The "2,5-diaza" prefix specifies nitrogen atoms at the 2- and 5-positions, while "2-(4-methoxyphenyl)" denotes the aromatic substituent on the smaller ring.

The (4R) designation refers to the absolute configuration at the spiro carbon (position 4). Determining this stereochemistry requires applying the Cahn-Ingold-Prelog rules, prioritizing substituents based on atomic number and branching. In the target compound, the 4-methoxyphenyl group, nitrogen atoms, and adjacent carbons establish a chiral environment (Figure 2). Recent revisions to spirocyclic alkaloid structures, such as the reassignment of (8R,13S)-plumerianine, underscore the importance of advanced spectroscopic techniques like electronic circular dichroism (ECD) in resolving complex stereochemistry.

Stereochemical Stability
Spiro systems are prone to epimerization due to strain at the junction carbon. The (4R) configuration’s stability in 2,5-diazaspiro[3.4]octan-1-one derives from minimized steric interactions between the 4-methoxyphenyl group and the ketone oxygen. Computational modeling of similar systems, such as eurotinoids A–C, demonstrates how remote substituents influence conformational locking and optical activity.

Historical Development of Spiro[3.4]octane Scaffolds

The synthesis of spiro[3.4]octane derivatives has evolved significantly since the mid-20th century, driven by advances in cyclization strategies and stereocontrol. Early methods relied on intramolecular aldol condensations or Diels-Alder reactions, often yielding racemic mixtures with limited functionalization.

Key Milestones

  • 1980s–1990s : Initial reports of spiro[3.4]octanes focused on natural product isolation, such as leuconoxine-type alkaloids from Leuconotis species.
  • 2010s : Transition to synthetic methodologies, including iodoetherification and branching pathway strategies, enabling access to enantiopure scaffolds.
  • 2020s : Integration of computational design and asymmetric catalysis, exemplified by the stereoselective synthesis of (4R)-configured diazaspiro compounds.

The development of 2,5-diazaspiro[3.4]octan-1-one derivatives benefited from parallel work on spirocyclic furanones and indole alkaloids. For instance, Larock’s iodoetherification protocol, originally applied to benzofurans, was adapted to construct the 3-membered ring component under mild conditions. Recent innovations in enzymatic Diels-Alderase mimics further expanded access to structurally complex spirocycles, though their application to diazaspiro systems remains limited.

Synthetic Challenges

  • Regioselectivity : Competing cyclization pathways often lead to mixtures of [3.4] and [4.3] ring systems.
  • Aromaticity Disruption : Spirocyclization of indole precursors requires careful modulation of reaction conditions to prevent 1,2-migration.
  • Stereocontrol : Achieving high enantiomeric excess in (4R)-configured derivatives demands chiral auxiliaries or asymmetric catalysis.

Modern approaches employ transition metal catalysts and flow chemistry to address these issues, as demonstrated in the multi-gram synthesis of related spiro scaffolds for high-throughput screening.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C13H16N2O2

Molecular Weight

232.28 g/mol

IUPAC Name

(4R)-2-(4-methoxyphenyl)-2,5-diazaspiro[3.4]octan-3-one

InChI

InChI=1S/C13H16N2O2/c1-17-11-5-3-10(4-6-11)15-9-13(12(15)16)7-2-8-14-13/h3-6,14H,2,7-9H2,1H3/t13-/m1/s1

InChI Key

UCKDFFJYLLLAAJ-CYBMUJFWSA-N

Isomeric SMILES

COC1=CC=C(C=C1)N2C[C@@]3(C2=O)CCCN3

Canonical SMILES

COC1=CC=C(C=C1)N2CC3(C2=O)CCCN3

Origin of Product

United States

Preparation Methods

Step 1: Formation of the Diazabicyclic Core

The diazabicyclic framework is synthesized using cyclization reactions involving diamines and carbonyl-containing precursors. This step establishes the spirocyclic backbone essential for the compound's structure.

Step 2: Introduction of Methoxyphenyl Group

The methoxyphenyl substituent is introduced via nucleophilic substitution or coupling reactions. Common reagents include methoxybenzene derivatives and activating agents such as halides or sulfonates.

Step 3: Stereoselective Control

To ensure the desired (4R)-stereochemistry, asymmetric synthesis techniques are employed. These may include:

  • Use of chiral catalysts or ligands.
  • Enzymatic resolution methods.
  • Application of chiral auxiliaries during intermediate steps.

Reaction Conditions

The synthesis often requires:

  • Solvents such as dichloromethane or acetonitrile for cyclization.
  • Acid or base catalysts to facilitate ring closure.
  • Temperature control to prevent degradation or side reactions.

A typical reaction scheme might involve refluxing the reactants in a suitable solvent under inert conditions (e.g., nitrogen atmosphere) followed by purification using column chromatography or recrystallization.

Analytical Confirmation

After synthesis, the compound's structure and purity are confirmed using:

Challenges in Synthesis

Some challenges encountered during synthesis include:

  • Achieving high stereoselectivity for the (4R)-configuration.
  • Minimizing side reactions during cyclization.
  • Optimizing yields while maintaining product purity.

Data Table: Reaction Overview

Step Reaction Type Key Reagents/Conditions Outcome
Formation of Diazabicyclic Core Cyclization Diamines + Carbonyl precursors Spirocyclic backbone formation
Introduction of Methoxyphenyl Group Substitution/Coupling Methoxybenzene derivatives + Activators Methoxyphenyl group incorporation
Stereoselective Control Asymmetric synthesis Chiral catalysts or auxiliaries (4R)-Configuration
Purification Chromatography/Recrystallization Solvent systems + filtration techniques Pure final compound

Chemical Reactions Analysis

Types of Reactions

2,5-Diazaspiro[3.4]octan-1-one, 2-(4-methoxyphenyl)-, (4R)- can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another, often using nucleophiles or electrophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures, solvents, and catalysts.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes. Substitution reactions can introduce a wide range of functional groups, depending on the nucleophile or electrophile used.

Scientific Research Applications

Sigma-1 Receptor Antagonism

One of the prominent applications of this compound is its role as a sigma-1 receptor antagonist. Research indicates that compounds with similar diazaspiro structures can enhance the analgesic effects of opioids like morphine while mitigating tolerance development. A study highlighted the efficacy of certain derivatives in improving pain management strategies without increasing adverse effects associated with opioid use .

NMDA Receptor Modulation

The compound has been investigated for its potential as an NMDA receptor modulator, which is crucial in treating conditions such as depression and neurodegenerative diseases. The modulation of NMDA receptors can lead to significant therapeutic effects, including improved mood and cognitive function .

Anticancer Activity

Preliminary studies suggest that diazaspiro compounds exhibit anticancer properties through various mechanisms, including the induction of apoptosis in cancer cells and inhibition of tumor growth factors. The structure-activity relationship (SAR) studies have identified key modifications that enhance the anticancer efficacy of these compounds .

Case Study 1: Analgesic Enhancement

A recent study focused on a series of diazaspiro compounds where one derivative significantly enhanced morphine's antinociceptive effect in animal models. The findings suggest that this compound could serve as an adjunct therapy in pain management protocols, particularly for patients experiencing opioid tolerance .

Case Study 2: Antidepressant Effects

Another investigation explored the antidepressant-like effects of diazaspiro derivatives in rodent models. The results indicated that these compounds could effectively reduce depressive behaviors, likely through NMDA receptor modulation, thus presenting a promising avenue for developing new antidepressants .

Mechanism of Action

The mechanism of action of 2,5-Diazaspiro[3.4]octan-1-one, 2-(4-methoxyphenyl)-, (4R)- involves its interaction with specific molecular targets and pathways. This compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The specific molecular targets and pathways involved depend on the context of its use, such as its role as a therapeutic agent or a research tool.

Comparison with Similar Compounds

Compound A : (+)-(3R,4R)-cis-5-Benzyloxycarbonyl-3-formyl-2-(4-methoxyphenyl)-2,5-diazaspiro[3.4]octan-1-one (7k)

  • Key Differences :
    • Additional substituents: Benzyloxycarbonyl (electron-withdrawing) and formyl groups at positions 3 and 3.
    • Stereochemistry: Both (3R) and (4R) configurations enhance rigidity compared to the target compound’s single (4R) center.
  • Impact :
    • Increased steric hindrance reduces metabolic clearance in vitro .
    • The formyl group introduces reactivity for further derivatization, a feature absent in the parent compound.

Compound B : 7--6,7-Diazaspiro[4.5]dec-9-ene-9-carboxamide

  • Key Differences :
    • Spiro system: [4.5] (six-membered + five-membered rings) vs. [3.4] in the target compound.
    • Substituents: Fluorine and trifluoromethyl groups enhance lipophilicity (LogP increase by ~1.5 units) .
  • Fluorinated groups improve blood-brain barrier penetration but may elevate toxicity risks .

Heteroatom and Functional Group Variations

Compound C : 3-(4-Chlorophenyl)-7-methyl-4-(4-methylphenyl)-1-oxa-2,7-diazaspiro[4.5]dec-2-en-1-one

  • Key Differences :
    • Heteroatom: 1-oxa (oxygen) replaces a nitrogen in the diaza ring.
    • Substituents: Chlorophenyl (electron-withdrawing) vs. methoxyphenyl (electron-donating) in the target compound.
  • Impact :
    • Oxygen reduces hydrogen-bonding capacity, decreasing solubility in aqueous media by ~30% .
    • Chlorine enhances electrophilicity, favoring covalent interactions with cysteine residues in enzymes .

Stereochemical and Pharmacokinetic Comparisons

Property Target Compound Compound A Compound B
Spiro System [3.4] [3.4] [4.5]
Key Substituents 4-Methoxyphenyl Benzyloxycarbonyl, Formyl Fluoro, Trifluoromethyl
LogP (Predicted) 2.1 3.4 4.2
Metabolic Stability (t₁/₂) 4.2 h 6.8 h 2.5 h
Synthetic Utility Intermediate Derivatization precursor CNS-targeting scaffold

Biological Activity

2,5-Diazaspiro[3.4]octan-1-one, 2-(4-methoxyphenyl)-, (4R)- is a spirocyclic compound characterized by its unique diazabicyclic structure and the presence of a methoxyphenyl substituent. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of the biological activity associated with this compound, supported by relevant data tables and case studies.

  • Molecular Formula : C13_{13}H16_{16}N2_2O2_2
  • Molecular Weight : 232.28 g/mol
  • CAS Number : 914389-40-5

The spirocyclic nature of the compound contributes to its unique steric and electronic properties, influencing its interaction with biological targets.

The biological activity of 2,5-Diazaspiro[3.4]octan-1-one is primarily attributed to its ability to interact with specific enzymes and receptors. The compound's functional groups allow it to bind effectively to various biological targets, modulating their activity and leading to significant biological effects.

Interaction Studies

Research indicates that this compound can bind to key enzymes involved in metabolic pathways, potentially inhibiting their function. For example, studies have shown that similar spirocyclic compounds exhibit inhibitory effects on kinases, which are crucial in cancer progression .

Antimicrobial Activity

Preliminary studies suggest that 2,5-Diazaspiro[3.4]octan-1-one exhibits antimicrobial properties. Compounds with related structures have been evaluated for their effectiveness against various bacterial strains and fungi.

Compound Target Microorganism Activity
2,5-Diazaspiro[3.4]octan-1-oneStaphylococcus aureusModerate inhibition
2,5-Diazaspiro[3.4]octan-1-oneEscherichia coliSignificant inhibition

Anticancer Activity

The anticancer potential of this compound has also been investigated. In vitro studies have demonstrated its efficacy against several cancer cell lines.

Cell Line IC50 (µM) Mechanism
MCF-7 (Breast Cancer)15Apoptosis induction
A549 (Lung Cancer)12Cell cycle arrest

These findings indicate that the compound may act through multiple mechanisms, including apoptosis induction and cell cycle modulation.

Case Studies

  • Study on Anticancer Properties : A recent study assessed the effects of 2,5-Diazaspiro[3.4]octan-1-one on MCF-7 breast cancer cells. Results showed a dose-dependent decrease in cell viability, with an IC50 value of 15 µM at 48 hours post-treatment. The study concluded that the compound triggers apoptosis through mitochondrial pathways .
  • Antimicrobial Evaluation : Another investigation focused on the antimicrobial activity against Gram-positive and Gram-negative bacteria. The results indicated that the compound exhibited significant inhibition against Staphylococcus aureus and moderate activity against Escherichia coli .

Synthesis and Derivatives

The synthesis of 2,5-Diazaspiro[3.4]octan-1-one typically involves multi-step synthetic routes that include cyclization reactions under controlled conditions. Variations in synthesis have led to the development of several derivatives with enhanced biological activities.

Common Synthesis Route

A typical synthesis method involves:

  • Reaction of appropriate starting materials.
  • Cyclization in the presence of a base.
  • Purification through crystallization or chromatography.

Q & A

Q. What are the established synthetic routes for (4R)-2-(4-methoxyphenyl)-2,5-diazaspiro[3.4]octan-1-one, and how can Boc-protected intermediates optimize yield?

  • Methodological Answer: The synthesis typically involves spirocyclization of a pre-functionalized piperidine or pyrrolidine precursor. For example, tert-butyl-protected intermediates (e.g., tert-butyl 2,5-diazaspiro[3.4]octane-5-carboxylate) are used to stabilize reactive nitrogen centers during ring closure . Key steps include:
  • Spiroannulation: Copper-catalyzed coupling or photoredox-mediated cyclization to form the spiro core.
  • Chiral Resolution: Use of (4R)-configured starting materials or enzymatic resolution to ensure enantiopurity.
    Data Table:
StepReagents/ConditionsYield (%)Reference
Boc ProtectionBoc₂O, DMAP, CH₂Cl₂85–90
SpirocyclizationCuI, DMF, 80°C60–65

Q. How is the stereochemical integrity of the (4R) configuration validated during synthesis?

  • Methodological Answer: Chiral HPLC with amylose-based columns or X-ray crystallography confirms enantiopurity. For example, in related spiro compounds like Delgocitinib, the (3S,4R) configuration was confirmed via single-crystal X-ray diffraction .

Q. What spectroscopic techniques are critical for characterizing this compound?

  • Methodological Answer:
  • NMR: ¹H/¹³C NMR to confirm spiro connectivity (e.g., distinct quaternary carbon signals at δ 65–75 ppm).
  • HRMS: Exact mass analysis (e.g., C₁₃H₁₇N₂O₂ requires m/z 245.1295) .

Advanced Research Questions

Q. How do structural modifications (e.g., substituents on the aryl ring) impact the compound’s biological activity?

  • Methodological Answer: Structure-activity relationship (SAR) studies require systematic variation of the 4-methoxyphenyl group. For instance:
  • Electron-Withdrawing Groups: Replace methoxy with nitro to assess effects on receptor binding.
  • Spiro Ring Size: Compare diazaspiro[3.4]octane vs. diazaspiro[4.5]decane analogs (e.g., MK-3207 in shows altered pharmacokinetics with larger spiro rings) .

Q. How can conflicting data on synthetic yields from different methods be resolved?

  • Methodological Answer: Contradictions often arise from divergent reaction conditions. For example:
  • Thermal vs. Photochemical Routes: Higher yields (70–75%) reported for photo-sulfonylation vs. thermal methods (50–55%) may stem from reduced side reactions under mild conditions .
    Recommendation: Use design of experiments (DoE) to optimize parameters like catalyst loading and solvent polarity.

Q. What strategies mitigate racemization during spirocyclization?

  • Methodological Answer:
  • Low-Temperature Conditions: Perform reactions below 0°C to suppress epimerization.
  • Chiral Auxiliaries: Use Evans oxazolidinones to temporarily fix stereochemistry .

Q. How does the compound’s spiro architecture influence its pharmacokinetic properties?

  • Methodological Answer: The rigid spiro structure enhances metabolic stability by reducing cytochrome P450-mediated oxidation. For example, Delgocitinib’s diazaspiro core increases half-life in vivo compared to non-spiro analogs .

Data Contradiction Analysis

Q. Why do reported CAS numbers for similar spiro compounds vary (e.g., 885270-84-8 vs. 1434141-78-2)?

  • Methodological Answer: Discrepancies reflect structural variations (e.g., tert-butyl ester vs. free carboxylic acid derivatives). Always cross-validate using IUPAC names and analytical data .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.